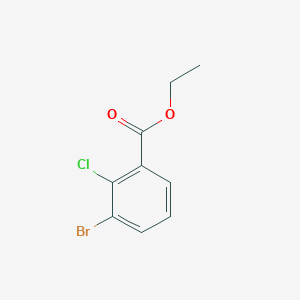
Ethyl 3-bromo-2-chlorobenzoate
説明
Ethyl 3-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions at the benzylic position . In such reactions, a nucleophile would attack the carbon atom at the benzylic position, leading to the displacement of the bromine or chlorine atom .
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it could potentially interfere with biochemical pathways involving similar reactions .
Pharmacokinetics
Like other similar organic compounds, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .
Result of Action
Based on its potential to undergo nucleophilic substitution reactions, it could potentially lead to the formation of new compounds within the cell, which could have various effects .
Action Environment
The action, efficacy, and stability of Ethyl 3-bromo-2-chlorobenzoate could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, which in turn could influence its reactivity. Similarly, the presence of other compounds could also affect its stability and reactivity .
生物活性
Ethyl 3-bromo-2-chlorobenzoate is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H8BrClO2 and a molecular weight of approximately 251.52 g/mol. It belongs to the class of benzoic acid derivatives, characterized by the presence of bromine and chlorine substituents which enhance its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms allows for unique interactions such as:
- Hydrogen Bonding : Facilitates binding to biological macromolecules.
- Halogen Bonding : Enhances specificity in molecular recognition.
- Hydrophobic Interactions : Influences membrane permeability and cellular uptake.
Medicinal Chemistry
Research indicates that this compound exhibits potential therapeutic effects, particularly in:
- Anticancer Activity : Studies have shown that halogenated benzoates can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Environmental Impact
This compound has been studied for its biodegradation potential. It can serve as a substrate for microbial degradation, which is crucial for detoxifying environments contaminated with halogenated compounds.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer properties of halogenated benzoates, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.
- Biodegradation Research : Research conducted on the biodegradation pathways of chlorinated benzoates highlighted that this compound could be effectively degraded by specific bacterial strains, leading to less toxic byproducts. This was documented in Environmental Science & Technology.
- Enzymatic Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it could act as an inhibitor, affecting drug metabolism pathways. This was detailed in a study published in Biochemical Pharmacology.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds to understand its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-4-bromobenzoate | C9H10BrNO2 | Contains an amino group; different biological activity |
| Ethyl 2-amino-5-nitrobenzoate | C9H10N2O4 | Features a nitro group; potential for different effects |
| Methyl 2-amino-5-bromobenzoate | C9H10BrN | Methyl ester; altered solubility properties |
特性
IUPAC Name |
ethyl 3-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSBPVGYUMGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















